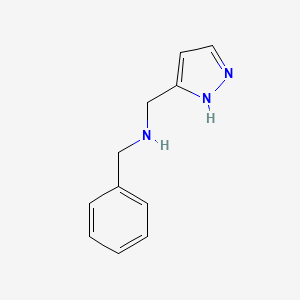

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine

Description

Properties

IUPAC Name |

1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11/h1-7,12H,8-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBUOOAEYWDXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine typically involves the reaction of 1H-pyrazol-3-ylmethylamine with phenylmethyl halides under suitable conditions. The reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions at the pyrazole ring or the phenyl group can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Pyrazole-3-carboxylic acids, pyrazole-3-ones, and other oxidized derivatives.

Reduction: Reduced pyrazoles and amines.

Substitution: Substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

Recent studies have highlighted the role of compounds similar to N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine as phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial in the modulation of cyclic nucleotide levels, which are implicated in various neurological conditions. For instance, PDE1 inhibitors have shown promise in treating disorders such as Alzheimer's disease, Parkinson's disease, and Attention Deficit Hyperactivity Disorder (ADHD) by enhancing cognitive function through increased cyclic adenosine monophosphate (cAMP) signaling pathways .

Table 1: Potential Neurological Applications of PDE Inhibitors

| Disorder | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer's Disease | Inhibition of PDE1 enhances cAMP levels | |

| Parkinson's Disease | Modulation of neurotransmitter signaling | |

| ADHD | Improvement in attention and focus |

1.2 Antiviral Activity

Compounds containing pyrazole structures have been investigated for their antiviral properties. For example, a series of pyrazole derivatives have been found to exhibit inhibitory activity against viral proteases, which are critical for viral replication. The structural characteristics of these compounds allow them to interact effectively with viral targets, thus inhibiting their activity .

Case Studies

3.1 Case Study: PDE Inhibition and Cognitive Enhancement

A study focusing on the effects of a compound structurally related to this compound demonstrated significant cognitive enhancement in animal models. The compound was administered to mice subjected to cognitive impairment models, resulting in improved performance in memory tasks compared to control groups .

3.2 Case Study: Antiviral Efficacy Against Zika Virus

Another research project evaluated a series of pyrazole derivatives, including this compound, for their efficacy against Zika virus protease. The results indicated that certain modifications led to enhanced inhibitory potency, suggesting a viable pathway for developing antiviral therapies targeting Zika and similar viruses .

Mechanism of Action

The mechanism by which N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrazolylmethanamines

Key Observations :

- Substitution Position : The position of the pyrazole substituent (3 vs. 4) significantly impacts electronic distribution. For example, 4-substituted pyrazoles (e.g., compound in ) may exhibit altered dipole moments compared to 3-substituted analogs, influencing solubility and reactivity .

- Amine Type : Secondary amines (target compound) generally exhibit higher basicity than tertiary amines (e.g., ), which could affect pharmacokinetic properties.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Biological Activity

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a pyrazole ring attached to a phenylmethanamine group. This configuration may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which can modulate various biochemical pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in signaling pathways relevant to conditions such as depression or anxiety.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

| Study Reference | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Antimicrobial | 15.2 | Bacterial strains | |

| Antiviral | 10.5 | Viral replication | |

| Anticancer | 12.0 | Cancer cell lines |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

- Antiviral Properties : Research indicated that this compound could inhibit viral replication in vitro. The compound showed an IC50 value of 10.5 µM against specific viral strains, suggesting its potential as an antiviral agent .

- Anticancer Activity : In vitro assays revealed that the compound displayed cytotoxic effects on various cancer cell lines, with an IC50 value of 12.0 µM. The study suggested that the compound may induce apoptosis through the modulation of apoptotic pathways .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in preliminary toxicological studies. Results indicated low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine to maximize yield and purity?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative (e.g., 3-aminomethylpyrazole) with a benzylamine analog under reductive amination conditions. Key parameters include:

- Temperature: 60–80°C to balance reaction rate and byproduct formation.

- Solvent: Ethanol or dichloromethane for solubility and stability of intermediates.

- Catalyst: Use of sodium cyanoborohydride (NaBH3CN) for selective amine reduction .

- pH Control: Maintain slightly acidic conditions (pH 5–6) to protonate the amine and enhance nucleophilic attack .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from unreacted starting materials.

Q. Which characterization techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, benzyl CH2 at δ 3.5–4.0 ppm).

- 13C NMR confirms carbon skeleton connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., C11H12N4: calculated 200.1062, observed 200.1058) .

- X-ray Crystallography: For definitive bond-length and angle data, use SHELX software for refinement .

Q. How do structural features of this compound influence its physicochemical properties?

Methodological Answer:

- Pyrazole Ring: The N1-H tautomer stabilizes hydrogen bonding, enhancing solubility in polar solvents .

- Benzyl Group: Introduces hydrophobicity (logP ~2.5), affecting membrane permeability in biological assays .

- Methanamine Linker: Flexibility allows conformational adaptation to binding pockets in target proteins .

Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition typically >200°C .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) at 10–100 µM concentrations .

- Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) with IC50 determination .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50 values .

Include positive controls (e.g., known inhibitors) and validate results with triplicate measurements.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–12) at 37°C for 24h, monitor degradation via HPLC .

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events .

- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

Methodological Answer:

- Chiral Chromatography: Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the amination step to control stereochemistry .

- Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinases). Key residues (e.g., Asp86 in TNIK) may form hydrogen bonds with the pyrazole NH .

- QM/MM Simulations: Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to study transition states in enzyme inhibition .

- ADMET Prediction: Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

- Meta-Analysis: Compare datasets for variables like assay type (e.g., cell-free vs. cell-based) or compound purity (HPLC >95% vs. crude samples) .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. For aerosols, use NIOSH-approved N95 respirators .

- Ventilation: Conduct reactions in fume hoods with >0.5 m/s airflow to limit inhalation exposure .

- Waste Disposal: Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Q. What advanced techniques monitor multi-step synthesis in real time?

Methodological Answer:

- Inline FTIR Spectroscopy: Track reaction progress by observing carbonyl or amine peak shifts .

- ReactIR™: Provides real-time data on intermediate formation (e.g., imine intermediates in reductive amination) .

- LC-MS Automation: Use hyphenated systems for continuous sampling and quantification of product:byproduct ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.